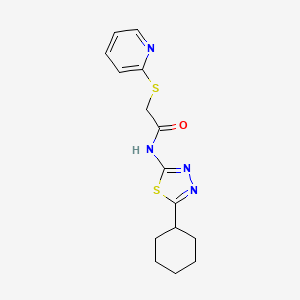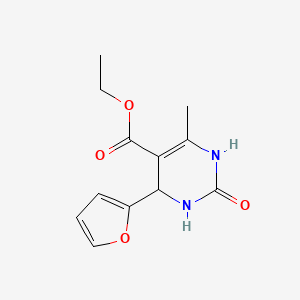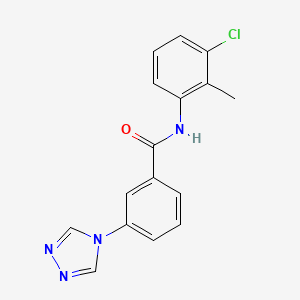
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide
Vue d'ensemble
Description
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is a compound that combines the structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids and ketones, reduced amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .
Applications De Recherche Scientifique
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the pyridine moiety but shares the adamantane structure.
Pyridin-3-ylmethylamine: Contains the pyridine moiety but lacks the adamantane structure.
Adamantane-1-carboxylic acid (pyridin-4-ylmethyl)-amide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is unique due to the combination of the adamantane and pyridine structures, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-11-12-2-1-3-18-10-12)17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOCWTZRIYXTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330709 | |
| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153872-62-9 | |
| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[(E)-3-(2-hydroxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5463702.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B5463732.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]thiophene-2-carboxamide](/img/structure/B5463749.png)
![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)

